molecular formula C9H12BrN3O2 B12906456 5-Bromo-1-(tetrahydropyran-2-yl)cytosine CAS No. 5580-94-9

5-Bromo-1-(tetrahydropyran-2-yl)cytosine

Katalognummer: B12906456
CAS-Nummer: 5580-94-9
Molekulargewicht: 274.11 g/mol
InChI-Schlüssel: VPNCDRSZEJJPSI-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

5-Bromo-1-(tetrahydropyran-2-yl)cytosine is a synthetic compound that features a bromine atom at the 5th position of the cytosine ring and a tetrahydropyran-2-yl group attached to the nitrogen at the 1st position

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-1-(tetrahydropyran-2-yl)cytosine typically involves the protection of the cytosine base followed by bromination and subsequent deprotection. One common method includes:

Industrial Production Methods

Industrial production methods for this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.

Analyse Chemischer Reaktionen

Types of Reactions

5-Bromo-1-(tetrahydropyran-2-yl)cytosine can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted by nucleophiles such as amines or thiols.

    Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although specific conditions and reagents would depend on the desired transformation.

    Coupling Reactions: It can be involved in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium azide or thiourea in solvents such as ethanol or water.

    Oxidation: Reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reagents like sodium borohydride or lithium aluminum hydride.

    Coupling Reactions: Palladium catalysts in the presence of bases like potassium carbonate.

Major Products Formed

The major products formed from these reactions would depend on the specific reagents and conditions used. For example, nucleophilic substitution with thiourea would yield a thiocytosine derivative.

Wissenschaftliche Forschungsanwendungen

5-Bromo-1-(tetrahydropyran-2-yl)cytosine has several applications in scientific research:

    Medicinal Chemistry: It can be used as a building block for the synthesis of antiviral and anticancer agents.

    Biology: The compound can be used in studies involving DNA modification and repair mechanisms.

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex heterocyclic compounds.

Wirkmechanismus

The mechanism of action of 5-Bromo-1-(tetrahydropyran-2-yl)cytosine would depend on its specific application. In medicinal chemistry, it may act by incorporating into DNA and interfering with replication or transcription processes. The bromine atom and tetrahydropyran-2-yl group can influence the compound’s binding affinity and specificity for molecular targets such as enzymes or receptors.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    5-Bromo-2’-deoxycytidine: Another brominated cytosine derivative used in DNA studies.

    1-(Tetrahydropyran-2-yl)cytosine: Similar structure but without the bromine atom.

    5-Fluorocytosine: A fluorinated analog used as an antifungal agent.

Uniqueness

5-Bromo-1-(tetrahydropyran-2-yl)cytosine is unique due to the combination of the bromine atom and the tetrahydropyran-2-yl group, which can confer distinct chemical and biological properties. This combination can enhance the compound’s stability, reactivity, and potential interactions with biological targets .

Eigenschaften

CAS-Nummer

5580-94-9

Molekularformel

C9H12BrN3O2

Molekulargewicht

274.11 g/mol

IUPAC-Name

4-amino-5-bromo-1-(oxan-2-yl)pyrimidin-2-one

InChI

InChI=1S/C9H12BrN3O2/c10-6-5-13(9(14)12-8(6)11)7-3-1-2-4-15-7/h5,7H,1-4H2,(H2,11,12,14)

InChI-Schlüssel

VPNCDRSZEJJPSI-UHFFFAOYSA-N

Kanonische SMILES

C1CCOC(C1)N2C=C(C(=NC2=O)N)Br

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.